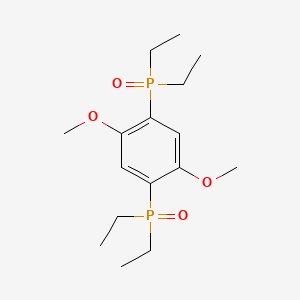
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is an organic compound with significant applications in various fields, including chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable component in the development of advanced materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) typically involves the reaction of 2,5-dimethoxy-1,4-xylene with diethyl phosphonate under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride (NaH) to facilitate the formation of the desired product . The reaction mixture is usually cooled in an ice bath to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is essential to achieve high efficiency and reproducibility.
化学反应分析
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.
Substitution: The methoxy groups on the phenylene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can produce a variety of functionalized phenylene compounds.
科学研究应用
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of advanced materials, including optical waveguides and electronic devices.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to catalyze chemical reactions. Additionally, the methoxy groups on the phenylene ring can modulate the compound’s electronic properties, affecting its behavior in various chemical environments.
相似化合物的比较
Similar Compounds
- (2,5-Dibromo-1,4-phenylene)bis(ethene-2,1-diyl)dipyridine
- (2,5-Dimethoxy-1,4-phenylene)bis(diethyl phosphonate)
Uniqueness
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is unique due to its combination of methoxy and phosphine oxide groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and makes the compound suitable for a wide range of applications, from materials science to industrial chemistry.
属性
IUPAC Name |
1,4-bis(diethylphosphoryl)-2,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4P2/c1-7-21(17,8-2)15-11-14(20-6)16(12-13(15)19-5)22(18,9-3)10-4/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLQFYRGPWSOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC(=C(C=C1OC)P(=O)(CC)CC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)
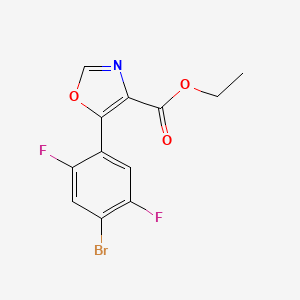

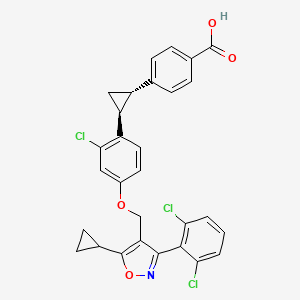

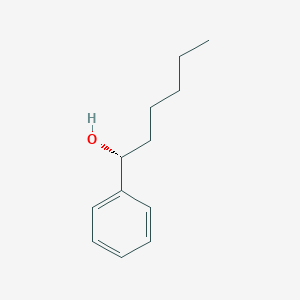
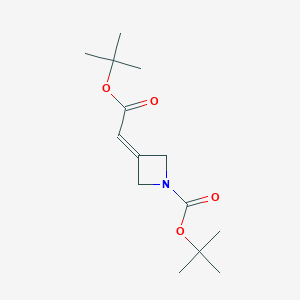
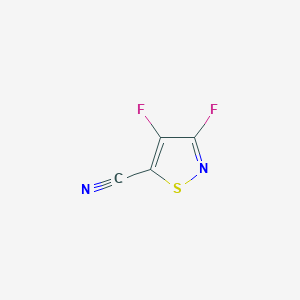
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)
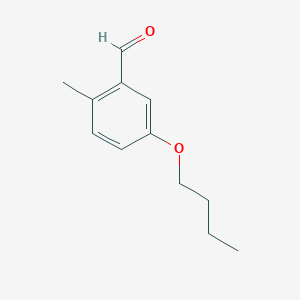


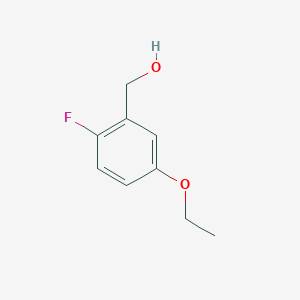
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6315262.png)
